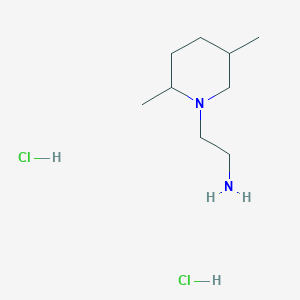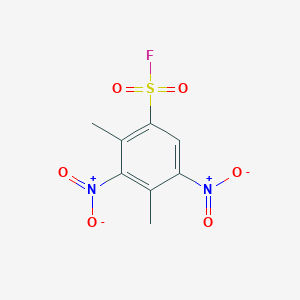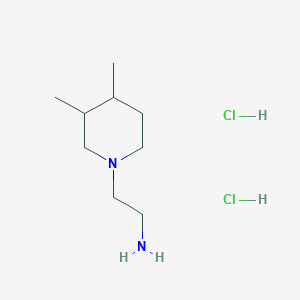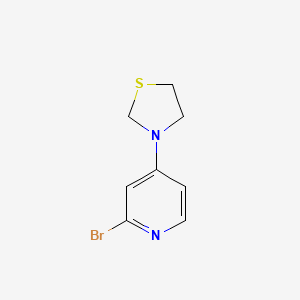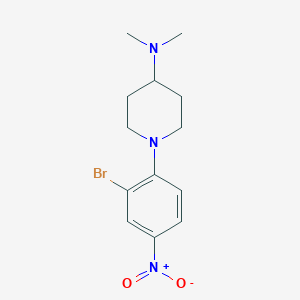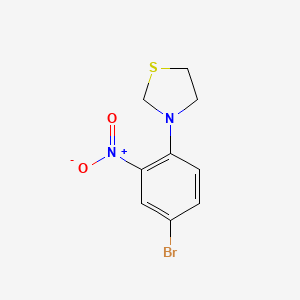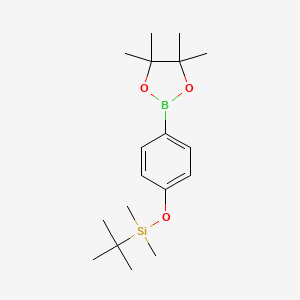
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
Übersicht
Beschreibung
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a chemical compound with the molecular formula C18H35BO3Si . It has a molecular weight of 338.37 . The compound is typically stored in an inert atmosphere and under -20°C . It is a colorless to yellow liquid or solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 336.7±52.0 °C and a predicted density of 0.94±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Enhanced Brightness and Fluorescence in Nanoparticles
A study conducted by Fischer, Baier, and Mecking (2013) explored the use of tert-butyldimethylsilane derivatives in the creation of nanoparticles. These nanoparticles exhibited enhanced brightness and fluorescence emission, which could be tuned to longer wavelengths. This application is significant in the field of material science, particularly for developing fluorescent materials.
Intermediate in Biologically Active Compounds
Tert-butyldimethylsilane derivatives, as discussed by Kong et al. (2016), play a crucial role as intermediates in synthesizing various biologically active compounds. Their study highlighted the synthesis of a specific derivative that serves as a key intermediate in pharmaceutical research.
Synthesis and Optical Properties
Naka et al. (2013) Naka, Fukuda, Jahana, Ohshita, Kobayashi, and Ishikawa (2013) investigated the synthesis and optical properties of silicon-containing molecules with tert-butyldimethylsilane derivatives. The study provided insights into the molecular structure and potential applications in optoelectronic devices.
Development of Deeply Colored Polymers
Research by Welterlich, Charov, and Tieke (2012) focused on the synthesis of deeply colored polymers containing tert-butyldimethylsilane derivatives. Their findings contribute to the development of new materials with specific optical properties, useful in various industrial applications.
Synthesis of Antioxidant Silane Derivatives
A study by Nedelčev, Krupa, Csomorová, Janigová, and Rychlý (2007) explored the synthesis and characterization of new antioxidant silane derivatives containing tert-butyldimethylsilane. This research contributes to the development of stabilizing agents in polymer materials.
Crystal Structure Analysis
Ye et al. (2021) Ye, Chen, Wu, Chen, Yang, Liao, and Zhou (2021) conducted a detailed crystal structure and conformational analysis of tert-butyldimethylsilane derivatives. This research is essential for understanding the molecular geometry and properties of these compounds, with implications in material science and chemistry.
Palladium-Catalyzed Tandem Reactions
The study by Mutter, Campbell, Martin de la Nava, Merritt, and Wills (2001) demonstrated the use of tert-butyldimethylsilane derivatives in palladium-catalyzed tandem reactions. This research contributes to the field of organic synthesis, enabling the creation of complex molecular structures.
Synthesis of Stannyloligosilanes
Research by Costisella, Englich, Prass, Schürmann, Ruhlandt-Senge, and Uhlig (2000) involved the synthesis of branched stannyloligosilanes using tert-butyldimethylsilane derivatives. Their findings are relevant in the field of organometallic chemistry, contributing to the development of new silicon-based compounds.
Sonogashira Coupling Reactions
Wang, Liu, Chang, and Li (2009) Wang, Liu, Chang, and Li (2009) investigated the Sonogashira coupling reactions of aryl bromides using tert-butyldimethylsilane derivatives. This study adds to the understanding of coupling reactions in organic synthesis, which are crucial in developing pharmaceuticals and fine chemicals.
Increasing Steric Hindrance in Siloxanes
Ritter and Kenney (1978) Ritter and Kenney (1978) explored the creation of a series of tert-butyldimethylsiloxanes with increasing steric hindrance. This research is significant in silicon chemistry, particularly in synthesizing siloxane-based materials with tailored properties.
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNCIBKFJVPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



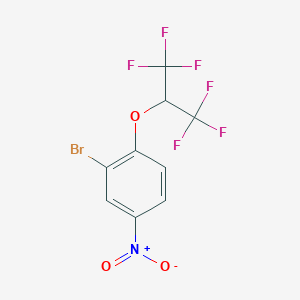
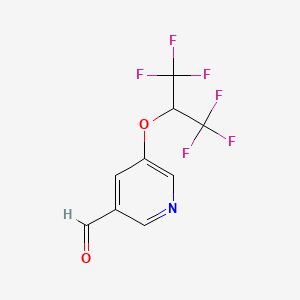
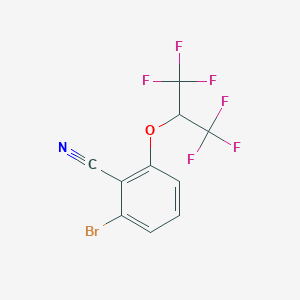
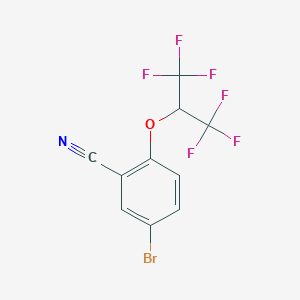
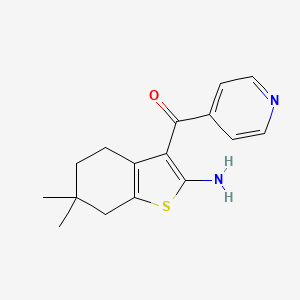
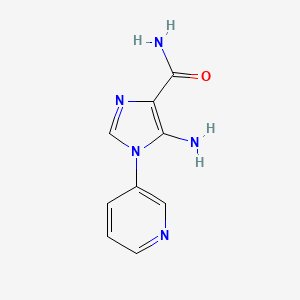
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
